molecular formula C26H25F9N2O4 B1681342 Torcetrapib CAS No. 262352-17-0

Torcetrapib

Cat. No. B1681342
M. Wt: 600.5 g/mol
InChI Key: CMSGWTNRGKRWGS-NQIIRXRSSA-N
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Description

Torcetrapib (CP-529,414, Pfizer) was a drug developed to treat hypercholesterolemia (elevated cholesterol levels) and prevent cardiovascular disease . Its development was halted in 2006 when phase III studies showed excessive all-cause mortality in the treatment group receiving a combination of atorvastatin (Lipitor) and torcetrapib .


Synthesis Analysis

Torcetrapib induced the synthesis of both aldosterone and cortisol in two in vitro cell systems. Analysis of steroidogenic gene expression indicated that torcetrapib significantly induced the expression of CYP11B2 and CYP11B1, two enzymes in the last step of aldosterone and cortisol biosynthesis pathway .


Molecular Structure Analysis

The molecular structure of Torcetrapib is complex and includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen . The structure can be represented in various formats including SMILES and InChI .


Chemical Reactions Analysis

Torcetrapib is associated with a substantial increase in HDL cholesterol and decrease in LDL cholesterol. It was also associated with an increase in blood pressure, and there was no significant decrease in the progression of coronary atherosclerosis .


Physical And Chemical Properties Analysis

Torcetrapib has a molecular weight of 600.473 g/mol and a chemical formula of C26H25F9N2O4 .

Scientific Research Applications

Efficacy in Lipid Modification

  • Torcetrapib's Effect on Lipid Profiles : Studies have shown that Torcetrapib significantly increases high-density lipoprotein cholesterol (HDL-C) levels and decreases low-density lipoprotein cholesterol (LDL-C) levels in patients, making it an important agent for modifying lipid profiles (Davidson et al., 2006); (Mckenney et al., 2006).
  • Impact on Cardiovascular Events : Despite its favorable effects on lipid levels, a significant study found an increased risk of death and cardiac events associated with Torcetrapib, raising concerns about its safety (Barter et al., 2007).

Understanding HDL Functionality

  • Reevaluation of HDL-C Targeting Therapies : The outcomes of Torcetrapib trials led to a better understanding of the complexity of HDL metabolism. This has spurred a discussion about whether simply raising HDL-C levels is beneficial, or whether the functional quality of HDL is more important (Joy & Hegele, 2008).

Investigating Potential Atheroprotection

  • Atherosclerosis and Carotid Intima-Media Thickness : Research investigating the effect of Torcetrapib on carotid intima-media thickness in familial hypercholesterolemia revealed that its use with atorvastatin did not result in further reduction of atherosclerosis progression (Kastelein et al., 2007).

Off-Target Effects and Safety Concerns

  • Endothelial Dysfunction and Blood Pressure : Studies have shown that Torcetrapib impairs endothelial function and increases blood pressure, indicating significant off-target effects (Connelly et al., 2009); (Simic et al., 2012).
  • Postprandial Lipoprotein Atherogenicity : The inhibition of CETP by Torcetrapib was found to attenuate the atherogenicity of postprandial TG-rich lipoproteins in Type IIB hyperlipidemia (Guerin et al., 2007).

Formulation Development

  • Self-Emulsifying Formulation : Efforts to develop a self-emulsifying formulation for Torcetrapib aimed at reducing the food effect and increasing the dose per capsule have been documented, highlighting the challenges in its pharmaceutical development (Perlman et al., 2008).

Broader Implications in Drug Development

  • Withdrawal and Future Directions : The withdrawal of Torcetrapib from drug development has had significant implications for future drugs targeting HDL metabolism, emphasizing the need for a deeper understanding of the mechanisms involved and careful evaluation of potential side effects (Howes & Kostner, 2007).

Safety And Hazards

Torcetrapib has been associated with an increase in blood pressure, which could potentially lead to hypertension . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future therapeutic directions in reverse cholesterol transport suggest augmenting macrophage RCT via three conceptual approaches: 1) improved efflux of cellular cholesterol via targeting the macrophage; 2) enhanced cholesterol efflux acceptor functionality of circulating HDL; and 3) increased hepatic uptake and biliary/intestinal excretion .

properties

IUPAC Name

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGWTNRGKRWGS-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F9N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180873
Record name Torcetrapib
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Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins.
Record name Torcetrapib
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Product Name

Torcetrapib

CAS RN

262352-17-0
Record name Torcetrapib
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Record name Torcetrapib [USAN:INN]
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Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
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Record name 262352-17-0
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Record name TORCETRAPIB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,350
Citations
PJ Barter, M Caulfield, M Eriksson… - New England journal …, 2007 - Mass Medical Soc
Background Inhibition of cholesteryl ester transfer protein (CETP) has been shown to have a substantial effect on plasma lipoprotein levels. We investigated whether torcetrapib, a …
Number of citations: 620 www.nejm.org
AR Tall, L Yvan-Charvet, N Wang - … , thrombosis, and vascular …, 2007 - Am Heart Assoc
… benefit of torcetrapib … torcetrapib dose there is only a modest increase in net cholesterol efflux properties of HDL, related to increased HDL concentration, whereas at 120 mg torcetrapib, …
Number of citations: 346 www.ahajournals.org
SE Nissen, JC Tardif, SJ Nicholls… - … England Journal of …, 2007 - Mass Medical Soc
… The development program for torcetrapib included three … inhibition of CETP with torcetrapib, administered with atorvastatin… monitoring board for a large torcetrapib clinical trial, called the …
Number of citations: 146 www.nejm.org
MJ Forrest, D Bloomfield, RJ Briscoe… - British journal of …, 2008 - Wiley Online Library
… In a phase 3 clinical study, evaluating the effects of torcetrapib in atherosclerosis, there was … torcetrapib. The studies reported herein sought to evaluate off‐target effects of torcetrapib. …
Number of citations: 320 bpspubs.onlinelibrary.wiley.com
TR Joy, RA Hegele - British Journal of Pharmacology, 2008 - Wiley Online Library
… protein (CETP) inhibitor, torcetrapib, has led to questions … plasma aldosterone levels, torcetrapib has been postulated to … —(1) the pressor effect of torcetrapib is independent of CETP …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
L Yvan-Charvet, F Matsuura, N Wang… - … , and vascular biology, 2007 - Am Heart Assoc
… the CETP inhibitor torcetrapib at 60 or 120 mg daily for 8 weeks. Torcetrapib increased HDL … Compared with baseline, torcetrapib 60 mg daily increased HDL-mediated net cholesterol …
Number of citations: 228 www.ahajournals.org
DG Johns, J Duffy, T Fisher, BK Hubbard, MJ Forrest - Drugs, 2012 - Springer
… torcetrapib. Preclinical and pharmacology studies have shown that these CETP inhibitors are distinct compared with torcetrapib … -target activities of torcetrapib are not necessarily class …
Number of citations: 57 link.springer.com
M Vergeer, ML Bots, SI van Leuven, DC Basart… - Circulation, 2008 - Am Heart Assoc
… trials, which assessed the impact of torcetrapib on carotid intima-… torcetrapib combined with atorvastatin. Mean common cIMT progression was increased in subjects receiving torcetrapib …
Number of citations: 157 www.ahajournals.org
X Hu, JD Dietz, C Xia, DR Knight, WT Loging… - …, 2009 - academic.oup.com
… Because the selectivity studies with torcetrapib indicated the compound was a highly selective CETP inhibitor, the aim of the present study was to examine the effects of torcetrapib in …
Number of citations: 167 academic.oup.com
AJM Rennings, AFH Stalenhoef - Expert Opinion on Investigational …, 2008 - Taylor & Francis
… end points with the CETP inhibitor torcetrapib challenge the future perspectives of other … after torcetrapib's collapse? Methods: Search of articles in Pubmed citing JTT-705, torcetrapib …
Number of citations: 17 www.tandfonline.com

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